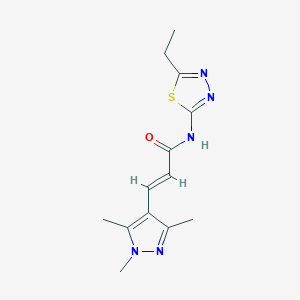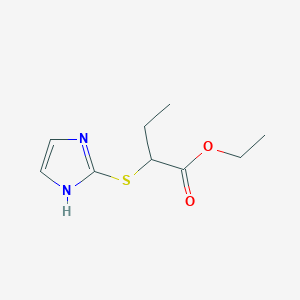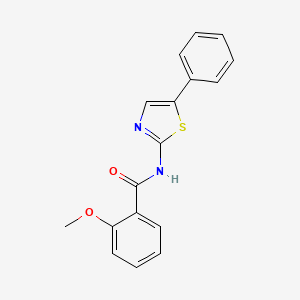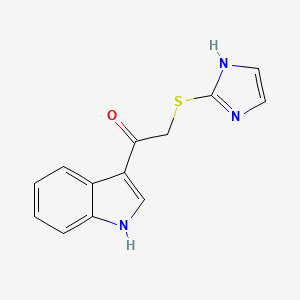
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide is not fully understood, but it has been proposed to involve the inhibition of various enzymes and receptors in cancer cells, viruses, and bacteria. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription in cancer cells. It has also been shown to inhibit the activity of RNA polymerase, an enzyme that is essential for viral and bacterial replication.
Biochemical and Physiological Effects:
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide has been reported to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell cycle progression, and decrease the expression of various oncogenes. In viruses and bacteria, it has been reported to inhibit DNA synthesis and protein synthesis, leading to the inhibition of viral and bacterial replication.
实验室实验的优点和局限性
The advantages of using 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide in lab experiments include its potential therapeutic properties, its high purity, and its availability. However, the limitations include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the research of 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide. One direction is to investigate its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Another direction is to explore its potential use in the treatment of viral and bacterial infections. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method to yield higher purity and yield of the product.
In conclusion, 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide is a chemical compound that has shown potential therapeutic properties in various scientific research fields. Its synthesis method has been optimized to yield high purity and yield of the product. Its mechanism of action involves the inhibition of various enzymes and receptors in cancer cells, viruses, and bacteria. It has been reported to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research of this compound, including its potential use in combination with other drugs and in the treatment of viral and bacterial infections.
合成方法
The synthesis of 2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide involves the reaction of 2,3-dihydroindole with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to obtain the final compound. This method has been reported in various research articles and has been optimized to yield high purity and yield of the product.
科学研究应用
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide has been studied for its potential therapeutic properties in various scientific research fields. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In antiviral and antibacterial research, it has been reported to inhibit the replication of viruses and bacteria by interfering with their DNA synthesis and protein synthesis.
属性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-8-14-13(16)10-15-9-7-11-5-3-4-6-12(11)15/h1,3-6H,7-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJCCUFVBSJAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)



![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)



![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)